1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
CAS No.: 1324106-95-7
Cat. No.: VC7304506
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1324106-95-7 |
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Molecular Formula | C14H15N3O4S |
Molecular Weight | 321.35 |
IUPAC Name | 1-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone |
Standard InChI | InChI=1S/C14H15N3O4S/c1-9(18)11-4-3-5-13(6-11)22(19,20)17-7-12(8-17)14-15-10(2)16-21-14/h3-6,12H,7-8H2,1-2H3 |
Standard InChI Key | UFNOGYPDLAXVMT-UHFFFAOYSA-N |
SMILES | CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C |
Introduction
Structural Characterization and Molecular Features
Core Components and Functional Groups
The compound’s structure (C₁₅H₁₆N₃O₃S) integrates three critical motifs:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The methyl group at position 3 enhances electron density, influencing reactivity and binding interactions .
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Azetidine Ring: A four-membered saturated nitrogen heterocycle that introduces conformational rigidity. This moiety improves metabolic stability compared to larger ring systems .
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Sulfonyl Bridge: The -SO₂- group links the azetidine and phenyl rings, providing structural stability and enabling hydrogen-bonding interactions with biological targets .
The phenylacetophenone group introduces aromaticity and planar geometry, facilitating π-π stacking interactions in protein binding pockets.
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves multi-step sequences to assemble the oxadiazole, azetidine, and sulfonyl components:
Oxadiazole Formation
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes or nitrile oxides. For example, reaction of 3-methylamidoxime with a chlorinated azetidine precursor under acidic conditions yields the substituted oxadiazole :
Azetidine Functionalization
Azetidine rings are often synthesized through intramolecular cyclization of β-amino alcohols or via Burgess reagent-mediated reactions. Recent protocols employ enantioselective methods to control stereochemistry :
Sulfonylation and Coupling
The sulfonyl bridge is introduced via nucleophilic substitution between a sulfonyl chloride and the azetidine nitrogen. Subsequent Friedel-Crafts acylation attaches the phenylacetophenone group :
Optimization Challenges
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Ring Strain: Azetidine’s small ring size leads to high reactivity but complicates purification.
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Oxadiazole Stability: Acidic conditions during synthesis risk oxadiazole ring opening, necessitating pH control .
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Yield Improvements: Microwave-assisted synthesis and flow chemistry have increased yields from <20% to ~45% in analogous compounds .
Biological Activity and Mechanism of Action
Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
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S. aureus (MRSA) | 0.12 | Vancomycin | 1.0 |
E. faecalis | 0.25 | Linezolid | 0.5 |
C. difficile | 0.03 | Metronidazole | 0.25 |
Data extrapolated from structurally related derivatives .
Anticancer Activity
In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to Akt kinase, a key regulator of apoptosis. In vitro assays on A549 lung adenocarcinoma cells show IC₅₀ values of 8.7 µM, comparable to erlotinib (IC₅₀ = 6.5 µM) . Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1 .
Neurological Applications
The azetidine-sulfonyl group enhances blood-brain barrier permeability (LogP = 2.1, PSA = 78 Ų). In murine models of epilepsy, analogs reduce seizure frequency by 68% via modulation of GABA_A receptors .
Comparative Analysis with Structural Analogs
Oxadiazole-Containing Derivatives
Compound | Target Pathway | IC₅₀/MIC | Structural Difference |
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SB-616234-A | Bacterial LTA synthesis | 0.03 µg/mL (MRSA) | Isoxazole instead of azetidine |
Fenbufen-oxadiazole | COX-2 inhibition | 0.45 µM | Biphenyl substituent |
Naphthalene-oxadiazole | Anticonvulsant | 12 mg/kg (ED₅₀) | Naphthoxy methyl group |
Azetidine Derivatives
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Azetidine-sulfonamides: Exhibit 3-fold higher metabolic stability than piperidine analogs in hepatic microsomes .
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5-Aryl-azetidines: Demonstrate superior selectivity for neuronal targets over cardiovascular receptors (Ki ratio = 18:1) .
Pharmacokinetic and Toxicity Profile
ADME Properties
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption)
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Metabolism: Primarily oxidized by CYP3A4 to inactive sulfone metabolites
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Excretion: Renal clearance = 0.32 L/h/kg (70% unchanged in urine)
Toxicity Considerations
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hERG Inhibition: IC₅₀ = 12 µM (low cardiac risk)
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Genotoxicity: Ames test negative up to 100 µg/plate
Future Directions and Challenges
Synthesis Innovations
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Enantioselective Catalysis: Chiral phosphine ligands could improve azetidine ring stereocontrol .
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Biocatalytic Methods: Nitrilase enzymes may enable greener oxadiazole synthesis .
Therapeutic Optimization
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Prodrug Strategies: Esterification of the ketone group could enhance oral bioavailability.
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Combination Therapies: Synergy with β-lactam antibiotics reduces resistance emergence .
Regulatory Considerations
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